REACTION_SMILES
|
[Br:24][c:25]1[cH:26][cH:27][c:28]([F:29])[c:30]([N+:31]#[N:32])[cH:33]1.[Br:34][c:35]1[cH:36][cH:37][c:38]([F:39])[c:40]([N+:41]#[N:42])[cH:43]1.[Br:5][c:6]1[cH:7][cH:8][c:9]([F:13])[c:10]([NH2:11])[cH:12]1.[I-:45].[K+:44].[N:1]([O-:2])=[O:3].[Na+:4].[OH2:46].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18].[S:19]([O-:20])([O-:21])(=[O:22])=[O:23]>>[Br:5][c:6]1[cH:7][cH:8][c:9]([F:13])[c:10]([I:45])[cH:12]1
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Name
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N#[N+]c1cc(Br)ccc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#[N+]c1cc(Br)ccc1F
|
Name
|
N#[N+]c1cc(Br)ccc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#[N+]c1cc(Br)ccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cc(Br)ccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(Br)cc1I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |